1H-Imidazo[1,2-A]purin-9-amine CAS 754241-51-5 chemical properties and structure
1H-Imidazo[1,2-A]purin-9-amine CAS 754241-51-5 chemical properties and structure
Comprehensive Technical Guide on 1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5): Structural Properties, Synthetic Workflows, and Pharmacological Applications
Executive Summary
In the landscape of nucleoside analog design, the rigidification of the purine core via cyclic extensions has yielded profound advancements in antiviral therapeutics, fluorescent probes, and kinase inhibitors. 1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5) represents a foundational tricyclic purine scaffold. By bridging the N1 and N2 positions of the traditional purine ring with an etheno linkage, this molecule introduces unique electronic distribution and conformational restrictions.
This whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and biological applications of the imidazo[1,2-a]purine class. Designed for drug development professionals, this guide bridges the gap between raw physicochemical data and field-proven experimental workflows, emphasizing its role as a precursor for tricyclic acyclovir analogs and fluorescent nucleoside bases (such as wyosine derivatives) [1].
Chemical Properties & Structural Analysis
The structural hallmark of 1H-Imidazo[1,2-a]purin-9-amine is its extended π -conjugation system. This tricyclic architecture not only alters the hydrogen-bonding donor/acceptor profile compared to standard guanine or adenine but also imparts intrinsic fluorescence—a property highly leveraged in the study of tRNA modifications (e.g., the "Y" base) and real-time cellular imaging [2].
Table 1: Physicochemical Properties of 1H-Imidazo[1,2-a]purin-9-amine
| Property | Value / Description |
| Chemical Name | 1H-Imidazo[1,2-a]purin-9-amine |
| CAS Registry Number | 754241-51-5 |
| Molecular Formula | C₇H₆N₆ |
| Molecular Weight | 174.16 g/mol |
| Polar Surface Area (PSA) | 84.89 Ų |
| LogP | 0.769 |
| Core Architecture | Tricyclic (Imidazo-fused purine) |
| Key Electronic Feature | Extended π -conjugation enabling visible-region fluorescence |
Data synthesized from authoritative chemical databases [1].
Synthetic Methodologies: Constructing the Tricyclic Scaffold
Synthesizing the imidazo[1,2-a]purine core requires precise regiochemical control. Direct alkylation of purines often results in a mixture of N7 and N9 isomers. To construct the N1-C2 etheno bridge selectively, a two-step approach utilizing acetal-protected intermediates is the industry standard [3].
Protocol 1: Regioselective Synthesis of the Imidazo[1,2-a]purine Core
Self-Validating System: This protocol includes an in-process HPLC-MS validation step to ensure the absence of N7-alkylated byproducts before triggering the final cyclization, preventing the amplification of impurities.
Step 1: Precursor Alkylation
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Dissolve the starting purine-amine derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
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Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the reactive amine.
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Dropwise, add 1-bromo-2,2-diethoxyethane (1.2 eq) while maintaining the reaction at 80°C for 12 hours. Causality Check: Why use a diethoxyethyl intermediate instead of direct condensation with bromoacetone? Bromoacetone is highly reactive and promotes competitive N7/N9 alkylation. By pre-forming the acetal, we lower the electrophilicity of the intermediate, ensuring that the initial attack is highly controlled.
Step 2: In-Process Validation
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Quench a 10 µL aliquot in 1 mL of methanol.
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Analyze via LC-MS. Proceed to Step 3 only when the intermediate mass [M+H]+ corresponding to the 1-(2,2-diethoxyethyl)purine is >95% pure, confirming the absence of N7-isomers.
Step 3: Acid-Catalyzed Cyclization
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Isolate the intermediate via solvent evaporation and re-dissolve in a 0.1 M aqueous HCl / propanol mixture (1:1 v/v).
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Reflux at 90°C for 4 hours. Causality Check: The acidic environment serves a dual purpose: it deprotects the acetal to an active aldehyde and simultaneously protonates the adjacent ring nitrogen, driving the intramolecular cyclization between the N1 and N2 positions to form the final tricyclic 1H-Imidazo[1,2-a]purin-9-amine scaffold.
Logical workflow for the regioselective synthesis of the tricyclic imidazo[1,2-a]purine scaffold.
Pharmacological Profiling: Kinase Modulation & Antiviral Potential
The addition of the third ring to the purine system fundamentally alters how the molecule interacts with target enzymes.
Antiviral Applications (Thymidine Kinase Affinity): Tricyclic analogs of acyclovir (TACV) and ganciclovir (TGCV) built on the imidazo[1,2-a]purine scaffold exhibit potent antiviral properties. Transferred Nuclear Overhauser Effect (trNOE) studies and full relaxation matrix analyses have demonstrated that when these tricyclic analogs bind to Herpes Simplex Virus Type 1 Thymidine Kinase (HSV1 TK), the rigidified core restricts the conformational flexibility of the acyclic side chain. In the bound state, the molecule locks into a specific, highly favored conformation that facilitates rapid phosphorylation, a mandatory step for viral DNA chain termination[4].
Fluorescent Probes: Derivatives of the imidazo[1,2-a]purine core exhibit advantageous fluorescence properties, including emission in the visible region with moderate intensity and minimal overlap with absorption spectra. This makes them exceptional candidates for designing fluorescent nucleoside probes to study RNA dynamics without the need for bulky, exogenous fluorophores [2].
Mechanism of action of imidazo[1,2-a]purine derivatives via viral thymidine kinase phosphorylation.
Experimental Protocol: HSV1 TK Phosphorylation Assay
To evaluate the efficacy of newly synthesized imidazo[1,2-a]purine derivatives, a robust in vitro kinase assay is required.
Causality Check: Why use a radiometric readout instead of a standard NADH-coupled fluorometric assay? Because imidazo[1,2-a]purines possess intrinsic fluorescence (similar to the wyosine "Y" base in tRNA) [2]. This intrinsic fluorescence will severely quench or artificially inflate the signal in fluorometric assays. A radiometric assay using [γ-³²P]ATP completely bypasses this optical interference, ensuring absolute trustworthiness of the kinetic data.
Protocol 2: Radiometric Kinase Phosphorylation Assay
Reagents & Setup:
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Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.
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Enzyme: Recombinant HSV1 TK (purified, 10 nM final concentration).
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Substrates: 1H-Imidazo[1,2-a]purin-9-amine derivative (titrated from 0.1 µM to 100 µM), 100 µM unlabeled ATP spiked with 0.5 µCi[γ-³²P]ATP.
Workflow:
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Reaction Initiation: Combine the buffer, enzyme, and the imidazo[1,2-a]purine substrate in a 96-well V-bottom plate. Incubate at 37°C for 5 minutes to allow for binding equilibration.
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Pulse: Initiate the reaction by adding the ATP/[γ-³²P]ATP mixture.
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Termination (Self-Validation Step): After exactly 15 minutes, quench the reaction by spotting 15 µL of the mixture directly onto DE81 ion-exchange filter paper discs. The positively charged DE81 paper tightly binds the negatively charged phosphorylated product, while unreacted neutral/basic imidazo[1,2-a]purine is washed away.
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Washing: Wash the discs three times (5 minutes each) in 125 mM sodium phosphate buffer (pH 7.0) to remove unreacted [γ-³²P]ATP.
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Quantification: Dry the discs and quantify the retained radioactivity using a liquid scintillation counter. Calculate the Km and Vmax using Michaelis-Menten non-linear regression.
References
- NextSDS. 1H-Purin-2-amine,6-(1H-imidazol-1-yl)-(9CI) — Chemical Substance Information (CAS 754241-51-5). NextSDS Chemical Database.
- Taylor & Francis. Synthesis and Fluorescent Properties of 6-(4-Biphenylyl)-3,9-dihydro-9-oxo-5H-imidazo[1,2-A]purine Analogues of Acyclovir and Ganciclovir. Nucleosides, Nucleotides and Nucleic Acids.
- ResearchGate. Synthesis and antiviral activity of 3-substituted derivatives of 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, tricyclic analogs of acyclovir and ganciclovir.
- PubMed / NIH. A transferred NOE study of a tricyclic analog of acyclovir bound to thymidine kinase.
